molecular formula C13H13N3OS B2599471 6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 105316-84-5

6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B2599471
CAS No.: 105316-84-5
M. Wt: 259.33
InChI Key: SCXMUOFXTUDMNR-UHFFFAOYSA-N
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Description

6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound featuring a tetrahydroquinolin-2-one core fused with a 2-amino-5-methylthiazole moiety. The amino group on the thiazole enables hydrogen bonding, while the methyl group may enhance lipophilicity and steric effects. This compound’s structural complexity makes it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-7-12(16-13(14)18-7)9-2-4-10-8(6-9)3-5-11(17)15-10/h2,4,6H,3,5H2,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXMUOFXTUDMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiazole derivative and a quinoline precursor, the reaction may proceed through nucleophilic substitution and cyclization steps, often requiring catalysts and specific temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including the use of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

N-Acylation Reactions

The tetrahydroquinolinone nitrogen undergoes acylation with anhydrides or acyl chlorides. Modifications here influence electronic and steric properties while retaining the thiazole ring’s integrity.

Reaction Conditions and Outcomes

ReagentSolventCatalystTemp (°C)Time (h)Yield (%)Key Product Features
Propionic anhydridePyridine802485Propionyl group at N1
Butyric anhydrideDCMEt₃NRT312Butyryl substituent
Cyclopropanecarbonyl chlorideTHF0→RT378Cyclopropane carbonyl group

Analytical Data :

  • Propionyl derivative : 1H^1H NMR (500 MHz, CDCl₃) δ 2.58 (q, J = 7.4 Hz, 2H), 1.20 (t, J = 7.4 Hz, 3H) .

  • Cyclopropanecarbonyl derivative : 13C^{13}C NMR (126 MHz, CDCl₃) δ 173.00 (C=O), 13.74 (cyclopropane CH₂) .

Sulfinamide Formation

The tetrahydroquinolinone’s NH group reacts with sulfinamides under Ti(OEt)₄ catalysis to form chiral sulfinamide intermediates, critical for stereoselective synthesis.

General Procedure :

  • Combine tetrahydroquinolinone with (R)-2-methylpropane-2-sulfinamide (3.0 equiv) in anhydrous THF.

  • Add Ti(OEt)₄ (6.0 equiv) at 0°C, then heat to 70–75°C under Ar for 16–48 h.

  • Reduce the imine intermediate with NaBH₄ in THF at –78°C → RT.

  • Purify via silica chromatography.

Key Observations :

  • Yields depend on steric bulk: Cyclic acyl groups (e.g., cyclobutanecarbonyl) achieve >95% conversion .

  • 1H^1H NMR of sulfinamide products shows characteristic tert-butyl singlet at δ 1.20 ppm .

Thiazole Ring Functionalization

The 2-amino-5-methylthiazol-4-yl group participates in condensations and cycloadditions.

Schiff Base Formation :

React the thiazole’s primary amine with aldehydes in ethanol under reflux to form imine linkages.

AldehydeReaction Time (h)Yield (%)1H^1H NMR Data (DMSO-d₆)
Benzaldehyde674δ 8.35 (s, 1H, CH=N), 7.45–7.30 (m, 5H)
4-Nitrobenzaldehyde868δ 8.75 (s, 1H, CH=N), 8.25 (d, J = 8 Hz, 2H)

Mechanistic Notes :

  • Ethanolic conditions prevent thiazole ring degradation.

  • IR confirms imine formation (C=N stretch ~1600 cm⁻¹) .

Optimized Protocol :

  • Treat 6-(2-Amino-5-methylthiazol-4-yl)-tetrahydroquinolin-2-one with CS₂ (2.0 equiv) in ethanol/KOH.

  • Reflux for 18–20 h until H₂S evolution ceases.

  • Acidify with HCl (pH 3–4) to precipitate the product.

Characterization :

  • 1H^1H NMR shows loss of NH₂ signals and emergence of thiol proton at δ 3.85 ppm .

  • Mass spectrometry: [M+H]⁺ matches calculated molecular ion for C₁₃H₁₂N₄OS₂.

Ring-Opening Reactions

Under strong acidic or basic conditions, the tetrahydroquinolinone lactam ring can hydrolyze.

Hydrolysis to Quinoline Carboxylic Acid:

  • Reflux with 6M HCl (12 h) → lactam cleavage.

  • Neutralize with NaOH to isolate the carboxylic acid derivative.

Key Data :

  • IR: Loss of lactam C=O (1680 cm⁻¹), appearance of carboxylic acid O-H (2500–3000 cm⁻¹).

Catalytic Hydrogenation

The tetrahydroquinoline core’s double bond can undergo hydrogenation, though this is rarely employed due to potential over-reduction of the thiazole ring.

Conditions :

  • H₂ (1 atm), Pd/C (10 wt%), ethanol, RT → partial saturation observed via 1H^1H NMR .

Scientific Research Applications

Structural Features

The compound features a tetrahydroquinoline core fused with a thiazole ring, which is known for imparting various pharmacological properties. The presence of amino and methyl groups enhances its reactivity and interaction with biological targets.

Chemistry

Building Block for Synthesis:
6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Oxidation: Modifying functional groups to enhance biological activity.
  • Reduction: Producing derivatives with altered properties.
  • Substitution Reactions: Introducing new functional groups to tailor molecular characteristics.

Antimicrobial Properties:
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a study demonstrated that derivatives effectively reduced bacterial viability by targeting cell wall synthesis pathways.

Antioxidant Activity:
The antioxidant potential of this compound has been evaluated through various assays. It has been reported that the thiazole ring contributes to free radical scavenging, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Medical Applications

Therapeutic Potential:
The compound is under investigation for its potential therapeutic applications in treating various diseases. Its unique structure allows it to interact with specific molecular targets involved in disease pathways. Preliminary studies suggest efficacy in:

  • Cancer Treatment: Some derivatives have shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Agents: The compound's ability to disrupt bacterial cell functions positions it as a candidate for developing new antibiotics.

Industrial Applications

Material Science:
In industry, 6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one is explored for its role in creating new materials with enhanced properties. Its chemical stability and reactivity make it suitable for applications in coatings and polymers.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial activity of several thiazole derivatives against common pathogens. The results indicated that compounds similar to 6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Case Study 2: Antioxidant Activity Assessment

Research conducted by Smith et al. (2023) evaluated the antioxidant capacity of thiazole-containing compounds using DPPH and ABTS assays. The study found that the presence of the thiazole ring significantly enhanced radical scavenging activity compared to non-thiazole counterparts.

Mechanism of Action

The mechanism of action of 6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent/Modification Key Features Hydrogen Bonding Profile Biological/Physical Implications
Target Compound 2-Amino-5-methylthiazol-4-yl Thiazole with amino and methyl groups Amino (-NH2) donors; thiazole (S, N) acceptors Enhanced binding to thiazole-sensitive targets
6-(2-Amino-1,3-thiazol-4-yl)-7-fluoro analog 7-Fluoro substitution Fluorine at C7 of tetrahydroquinoline Similar to target + fluorine electronegativity Fluorine improves metabolic stability
6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy] analog Tetrazol-5-yl butoxy chain Tetrazole ring (5-membered, 4N) with butoxy linker Tetrazole (N) acceptors; flexible chain Altered solubility due to hydrophobic chain
N-(Tetrahydroquinolin-4-yl)pyrrolidin-2-one Pyrrolidin-2-one substituent Amide group in pyrrolidinone Amide (-NH, C=O) donors/acceptors Diastereomer formation potential
6-Amino-4,4-dimethyl analog 4,4-Dimethyl groups on tetrahydroquinoline Steric hindrance from dimethyl groups Reduced H-bond donors Increased hydrophobicity

Substituent-Driven Functional Differences

  • Thiazole vs. Tetrazole: The target’s thiazole moiety offers hydrogen-bonding versatility (via -NH2 and S/N atoms), whereas the tetrazole in the butoxy-substituted analog () primarily acts as an acceptor.
  • Fluorine Substitution : The 7-fluoro analog () introduces electronegativity, which may enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets. Fluorine’s small size minimizes steric disruption, preserving the core conformation .
  • Pyrrolidinone vs. Thiazole: The pyrrolidinone substituent () introduces an amide group, enabling stronger hydrogen bonds but increasing rigidity. This could limit conformational flexibility compared to the thiazole, which has a smaller ring system .
  • Dimethyl Substitution: The 4,4-dimethyl analog () exhibits reduced hydrogen-bonding capacity but increased hydrophobicity, favoring lipid bilayer penetration. This contrasts with the target’s balance of H-bond donors and acceptors, which may optimize target engagement .

Hydrogen Bonding and Crystallographic Behavior

Graph set analysis () reveals that the target compound’s amino-thiazole group likely participates in donor-acceptor interactions (e.g., N–H···N or N–H···O), stabilizing crystal lattices. In contrast, the pyrrolidinone analog forms amide-mediated dimers or chains, while the tetrazole analog’s longer butoxy chain may disrupt close packing, leading to less predictable crystallization .

Stereochemical Considerations

The pyrrolidinone analog () highlights the risk of diastereomer formation due to stereogenic centers, complicating synthesis and purification. The target compound’s thiazole substituent, however, lacks such stereochemical complexity, streamlining production .

Biological Activity

6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound notable for its potential biological activities. This compound incorporates both thiazole and tetrahydroquinoline moieties, which contribute to its unique properties and mechanisms of action. Research into this compound has highlighted its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one is C13H13N3OSC_{13}H_{13}N_{3}OS with a molecular weight of 259.33 g/mol. Its structure features a thiazole ring that is crucial for its biological activity.

PropertyValue
Molecular FormulaC13H13N3OSC_{13}H_{13}N_{3}OS
Molecular Weight259.33 g/mol
CAS Number105316-84-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to act on:

  • Enzymes : Inhibition or modulation of enzyme activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors may influence signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated efficacy against:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Shows antifungal activity against common strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have reported:

  • Cell Line Studies : Inhibition of cancer cell proliferation in multiple cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanistic Insights : Induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a Minimum Inhibitory Concentration (MIC) ranging from 8 to 32 µg/mL depending on the strain tested.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, the compound was tested on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability with IC50 values reported at approximately 20 µM for MCF-7 cells. The study concluded that the compound triggers apoptosis via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydroquinolin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving intermediates such as 1,3-thiazol-2-amines and tetrahydroquinolinone precursors. Key steps include cyclization reactions (e.g., using thiourea and aromatic aldehydes) and coupling reactions under ethanol or methanol solvents with bromine or iodine catalysts. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (6–12 hours) .
  • Characterization : Confirmation of structure is achieved through FTIR (to identify amine and carbonyl groups), 1H^1H-NMR (to resolve aromatic and aliphatic protons), and mass spectrometry (for molecular ion verification) .

Q. How is the anti-mycobacterial activity of this compound evaluated, and what are the standard protocols for in vitro testing?

  • Experimental Design : Anti-tubercular activity is assessed using the Mycobacterium tuberculosis H37Rv strain via the Microplate Alamar Blue Assay (MABA). Minimum inhibitory concentrations (MICs) are determined at concentrations ranging from 0.5 to 50 µg/mL. Positive controls (e.g., isoniazid) and negative controls (solvent-only) are included to validate results .
  • Data Interpretation : MIC values ≤6.25 µg/mL indicate significant activity. Discrepancies between biological activity and structural analogs may arise from substituent effects on the thiazole ring or steric hindrance in the tetrahydroquinolinone core .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to Mycobacterium tuberculosis targets, and what are the limitations of this approach?

  • Methodology : Docking simulations (e.g., using AutoDock Vina) target enzymes like enoyl-acyl carrier protein reductase (InhA). The thiazole and tetrahydroquinolinone moieties are analyzed for hydrogen bonding and hydrophobic interactions. Ligand preparation includes energy minimization with MMFF94 force fields .
  • Limitations : False positives may occur due to rigid receptor models or inadequate solvent effect modeling. Experimental validation via X-ray crystallography or mutagenesis is recommended to resolve discrepancies .

Q. What strategies address conflicting spectral data (e.g., NMR splitting patterns) during structural elucidation?

  • Resolution Techniques :

  • Dynamic NMR : Use variable-temperature 1H^1H-NMR to detect rotational barriers in the tetrahydroquinolinone ring.
  • 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions caused by thiazole and quinoline protons.
  • Computational Validation : Compare experimental 13C^{13}C-NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .

Q. How does the environmental stability of this compound impact its application in long-term studies?

  • Degradation Pathways : Hydrolysis of the thiazole ring under alkaline conditions (pH >9) or photodegradation in UV light (λ = 254 nm) may generate toxic byproducts like sulfonic acids.
  • Assessment Protocol : Use HPLC-MS to monitor degradation kinetics in simulated environmental matrices (soil/water systems). Biodegradation is evaluated via OECD 301F tests with activated sludge .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationCyclization, coupling reactionsSolvent polarity, catalyst type, temperature
Biological ScreeningMABA assay, cytotoxicity assaysStrain viability, MIC thresholds
Structural Elucidation2D-NMR, DFT calculationsSolvent choice, spectral resolution
Environmental FateHPLC-MS, OECD 301F testspH, light exposure, microbial activity

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